(R)-5-(Piperidin-2-yl)pyrimidine

Catalog No.
S13466047
CAS No.
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-(Piperidin-2-yl)pyrimidine

Product Name

(R)-5-(Piperidin-2-yl)pyrimidine

IUPAC Name

5-[(2R)-piperidin-2-yl]pyrimidine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2/t9-/m1/s1

InChI Key

VEDOGBLDKCMJKM-SECBINFHSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CN=C2

(R)-5-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound characterized by a pyrimidine ring substituted with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of more complex molecules. The molecular formula of (R)-5-(Piperidin-2-yl)pyrimidine is C9H13N3, with a molecular weight of 163.22 g/mol. Its structure allows for various modifications that can enhance its pharmacological properties, making it a valuable candidate in drug discovery and development.

, which include:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the introduction of functional groups like hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to convert certain functional groups to more reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur with amines or thiols in the presence of bases like sodium hydride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide with a catalyst.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Use of sodium hydride as a base for nucleophilic substitutions.

(R)-5-(Piperidin-2-yl)pyrimidine exhibits diverse biological activities. Its structural features allow it to interact with various biological macromolecules, such as enzymes and receptors. Research indicates that compounds containing the pyrimidine scaffold can possess antioxidant, anticancer, and anti-inflammatory properties. Specifically, derivatives of this compound have been studied for their potential as enzyme inhibitors, including lipoxygenase inhibitors, which are relevant in treating inflammatory diseases .

The synthesis of (R)-5-(Piperidin-2-yl)pyrimidine typically involves cyclization reactions. A common method includes reacting 2-chloropyrimidine with (R)-2-piperidinol in the presence of a base like potassium carbonate. This reaction is often conducted in organic solvents such as dimethylformamide at elevated temperatures to facilitate product formation. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

(R)-5-(Piperidin-2-yl)pyrimidine has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for developing drugs targeting specific enzymes or receptors.
  • Chemical Research: Used as a building block for synthesizing complex chemical libraries for drug discovery.
  • Industrial

Studies on (R)-5-(Piperidin-2-yl)pyrimidine have focused on its interactions with biological targets. Molecular docking studies have indicated that this compound can effectively bind to specific enzymes, modulating their activity. Such interactions are crucial for understanding its potential therapeutic applications and guiding further modifications to enhance efficacy .

Several compounds share structural similarities with (R)-5-(Piperidin-2-yl)pyrimidine:

  • (R)-2-(Piperidin-2-yl)pyridine
  • (R)-4-(Piperidin-2-yl)pyrimidine
  • (R)-2-(Piperidin-2-yl)pyrimidine

Uniqueness

(R)-5-(Piperidin-2-yl)pyrimidine is distinguished by its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties compared to its analogs. The piperidine substitution enhances its potential as a ligand in biological systems, making it particularly interesting for drug development and biochemical research .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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